3-[(4-Chlorophenyl)methoxy]benzamide
Description
The exact mass of the compound 3-[(4-chlorobenzyl)oxy]benzamide is 261.0556563 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCMZSDKOVDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 4 Chlorophenyl Methoxy Benzamide
Established Synthetic Pathways for the Core Benzamide (B126) Structure
The formation of the 3-[(4-Chlorophenyl)methoxy]benzamide scaffold relies on two key chemical transformations: the creation of the amide bond to form the benzamide core and the ether linkage that attaches the (4-chlorophenyl)methoxy group.
Analysis of Amidation Reactions in Benzamide Synthesis
The synthesis of the benzamide moiety is a cornerstone of organic chemistry. Traditional methods often involve the activation of a carboxylic acid, such as 3-hydroxybenzoic acid, to a more reactive species that can then readily react with an amine source, typically ammonia or an ammonium salt.
Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to a highly reactive acyl chloride. This intermediate then undergoes nucleophilic attack by ammonia to form the primary amide. While effective, these methods often generate stoichiometric amounts of acidic byproducts, necessitating careful workup procedures.
Alternative and often milder coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine. These include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
More recent advancements in amidation chemistry focus on catalytic methods. For instance, boronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines, offering a more atom-economical approach. Similarly, various transition metal catalysts have been explored for their ability to promote amide bond formation under milder conditions.
Table 1: Comparison of Common Amidation Methods for Benzamide Synthesis
| Method | Reagents | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂ or (COCl)₂, NH₃ | High reactivity, generally good yields | Harsh conditions, generation of acidic byproducts |
| Coupling Reagents | DCC or EDC, HOBt, NH₃ | Milder conditions, good for sensitive substrates | Stoichiometric byproducts, potential for side reactions |
| Catalytic | Boronic acid or metal catalyst, NH₃ | Atom economical, milder conditions | Catalyst cost and removal can be a concern |
Etherification Strategies for the (4-Chlorophenyl)methoxy Moiety
The introduction of the (4-chlorophenyl)methoxy group is typically achieved through a Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.comlibretexts.org This venerable and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the synthesis would likely start from 3-hydroxybenzamide.
The phenolic hydroxyl group of 3-hydroxybenzamide is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride or a related 4-chlorobenzyl halide. researchgate.net The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether linkage. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The choice of solvent is crucial for the success of the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly employed to facilitate the S_N2 reaction. The reaction temperature can be adjusted to optimize the rate and yield, with reactions often being conducted at room temperature or with gentle heating. researchgate.net
An alternative approach could involve the etherification of a 3-hydroxybenzoic acid derivative prior to the amidation step. This would entail protecting the carboxylic acid, performing the Williamson ether synthesis on the phenolic hydroxyl group, deprotecting the carboxylic acid, and finally, carrying out the amidation reaction.
Exploration of Green Chemistry Principles in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. In the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.
For the amidation step, the use of catalytic methods over stoichiometric reagents is a key green chemistry principle, as it reduces waste generation. Catalytic direct amidation, for instance, generates water as the only byproduct. Furthermore, the selection of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis.
In the etherification step, the use of phase-transfer catalysts can enable the reaction to be carried out in a biphasic system, which can simplify product isolation and reduce the use of organic solvents. Additionally, exploring alternative energy sources, such as microwave irradiation, can potentially shorten reaction times and improve energy efficiency.
Development of Analogues and Derivatives of this compound
The structural framework of this compound offers numerous opportunities for chemical modification to create analogues with diverse functional properties. These modifications are often guided by a rational design approach aimed at enhancing potency, selectivity, or pharmacokinetic properties.
Rational Design of Structural Modifications for Functional Diversification
The rational design of analogues often involves a systematic exploration of the structure-activity relationships (SAR) of the lead compound. nih.govacs.org For this compound, key areas for modification include the benzamide ring, the central ether linkage, and the 4-chlorophenyl group.
Table 2: Potential Structural Modifications of this compound and Their Rationale
| Molecular Region | Potential Modification | Rationale for Functional Diversification |
| Benzamide Ring | Introduction of substituents (e.g., fluoro, methoxy, amino) | Modulate electronic properties, hydrogen bonding potential, and metabolic stability. |
| Replacement with other aromatic or heteroaromatic rings | Explore different binding interactions and physicochemical properties. | |
| Ether Linkage | Replacement with thioether, amine, or amide linkages | Alter the geometry and flexibility of the molecule. |
| Variation of the linker length | Optimize the distance between the two aromatic rings for improved target engagement. | |
| 4-Chlorophenyl Group | Substitution of the chlorine atom with other halogens or electron-withdrawing/donating groups | Investigate the role of electronic effects on activity. |
| Replacement with other substituted phenyl or heterocyclic rings | Explore different steric and electronic requirements for binding. |
By systematically synthesizing and evaluating a library of such analogues, researchers can build a comprehensive understanding of the SAR, leading to the identification of compounds with improved biological profiles. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also be employed to guide the design of new analogues and prioritize synthetic efforts. nih.govvnu.edu.vn
Synthesis of Prodrug Forms and Bioconjugates for Preclinical Evaluation
To improve the drug-like properties of this compound, the synthesis of prodrugs and bioconjugates represents a valuable strategy. Prodrugs are inactive derivatives that are converted to the active parent drug in vivo, often to enhance solubility, permeability, or to achieve targeted drug delivery.
Given the presence of a phenolic ether, a potential prodrug strategy could involve derivatives of the precursor, 3-hydroxybenzamide. For instance, a glucuronide prodrug could be synthesized by coupling a protected glucuronic acid donor to the phenolic hydroxyl group of a 3-hydroxybenzamide derivative. mdpi.comresearcher.lifenih.gov Glucuronides are often more water-soluble and can be cleaved by β-glucuronidase enzymes that are abundant in certain tissues, such as tumors. researchgate.net
Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide or an antibody, to enhance its therapeutic index. nih.gov For example, a derivative of this compound could be functionalized with a reactive handle, such as a carboxylic acid or an amine, which can then be coupled to a peptide using standard peptide coupling chemistry. youtube.com This approach can be used to target the drug to specific cells or tissues that express the receptor for the peptide, thereby reducing off-target toxicity. neulandlabs.comacs.org
The preclinical evaluation of these prodrugs and bioconjugates would involve assessing their stability in plasma and simulated biological fluids, their rate of conversion to the active drug, and their efficacy and toxicity in relevant in vitro and in vivo models.
Characterization Techniques for Synthetic Products (e.g., NMR, IR, Mass Spectrometry)
The structural confirmation of this compound would rely on a synergistic application of various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of protons within a molecule. For this compound, the proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzamide and the chlorophenyl rings, the methylene protons of the benzyl ether linkage, and the amide protons.
Aromatic Protons: The protons on the benzamide ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the splitting patterns and chemical shifts. The protons on the 4-chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring, also in the aromatic region.
Methylene Protons (-O-CH₂-): A singlet peak, representing the two equivalent protons of the methylene group connecting the ether oxygen and the chlorophenyl ring, would be anticipated in the range of δ 5.0-5.5 ppm.
Amide Protons (-CONH₂): The two protons of the primary amide group would likely appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom.
Carbonyl Carbon (-C=O): A characteristic peak for the amide carbonyl carbon would be expected in the downfield region of the spectrum, typically around δ 165-175 ppm.
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm would correspond to the carbon atoms of the two aromatic rings. The carbon attached to the chlorine atom would have a distinct chemical shift.
Methylene Carbon (-O-CH₂-): The carbon of the methylene bridge would be expected to resonate in the range of δ 65-75 ppm.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display the following key absorption bands:
N-H Stretching: The amide N-H stretching vibrations would appear as two distinct bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be observed around 1650-1680 cm⁻¹.
C-O Stretching: The C-O stretching of the ether linkage would likely appear in the region of 1250-1000 cm⁻¹.
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, would indicate the presence of the C-Cl bond.
Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ether linkage and the amide bond, resulting in characteristic fragment ions. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments.
The following interactive table summarizes the expected characterization data for the hypothetical analysis of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Methylene protons (singlet, δ 5.0-5.5 ppm), Amide protons (broad singlet) |
| ¹³C NMR | Carbonyl carbon (δ 165-175 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbon (δ 65-75 ppm) |
| IR | N-H stretch (3400-3100 cm⁻¹), C=O stretch (1650-1680 cm⁻¹), C-O stretch (1250-1000 cm⁻¹) |
| Mass Spec. | Molecular ion peak, Fragmentation pattern showing cleavage of ether and amide bonds, Isotopic pattern for chlorine |
Preclinical Pharmacological and Biological Investigations of 3 4 Chlorophenyl Methoxy Benzamide and Its Analogues
Investigations of Receptor Ligand Activity
The primary focus of preclinical investigations into this class of benzamide (B126) derivatives has been their interaction with G protein-coupled receptors (GPCRs), which are crucial targets in neuropharmacology.
Dopamine Receptor Subtype Modulation (e.g., D4, D2, D3)
Analogues of 3-[(4-Chlorophenyl)methoxy]benzamide have been extensively profiled for their activity at dopamine D2-like receptors (D2, D3, and D4), which are implicated in various neuropsychiatric disorders.
Radioligand binding assays have been instrumental in determining the affinity of these compounds for various dopamine receptor subtypes. A notable analogue, FAUC 365, has demonstrated exceptionally high affinity and selectivity for the dopamine D3 receptor. nih.gov Its binding profile reveals a sub-nanomolar affinity for the D3 receptor, with significantly lower affinity for D2 and D4 subtypes. nih.gov
Another analogue, FAUC 213 (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine), was identified as a highly selective antagonist at the dopamine D4 receptor subtype. researchgate.net This selectivity is a key characteristic explored in the development of potential therapeutic agents.
The binding affinities (Ki) for the analogue FAUC 365 at human dopamine receptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| Dopamine D3 | 0.5 |
| Dopamine D4.4 | 340 |
| Dopamine D2 (short) | 2600 |
| Dopamine D2 (long) | 3600 |
Data sourced from MedchemExpress. nih.gov
Functional assays are critical for determining whether a ligand activates (agonism) or blocks (antagonism) a receptor. FAUC 213, a selective D4 ligand, has been characterized as a full antagonist in mitogenesis assays. researchgate.net This means it effectively blocks the receptor's activity without eliciting an intrinsic response. Further behavioral and neurochemical studies support its profile as an atypical antipsychotic, a characteristic often linked to D4 receptor antagonism. researchgate.net
Conversely, other analogues have been identified as partial agonists. FAUC 3019 is described as a partial agonist of dopamine D4 receptors. nih.gov A benzothiophene analogue, FAUC 346, also exhibits partial agonist characteristics at the D3 receptor. This functional diversity, ranging from full antagonism to partial agonism, highlights how subtle structural modifications within this class of compounds can significantly alter their interaction with dopamine receptors.
Serotonin Receptor Interactions (e.g., 5-HT1A)
To assess the selectivity of these compounds, their affinity for other neurotransmitter receptors, such as serotonin (5-HT) receptors, has been evaluated. High selectivity for the primary target over other receptors is a desirable property to minimize off-target effects.
The highly D3-selective analogue FAUC 365 was found to have substantially lower affinity for serotonin receptors. Its selectivity ratio over the 5-HT1A receptor is reported to be as high as 17,600-fold, indicating a very weak interaction with this serotonin subtype. Similarly, its affinity for 5-HT2 receptors is also very low. For the D4 antagonist FAUC 213, while its primary activity is at the D4 receptor, a partial involvement of 5-HT2 receptors could not be entirely ruled out in its behavioral effects, suggesting a potential for weaker, secondary interactions. researchgate.net
Allosteric Modulation of Adenosine Receptors (e.g., A1, A3)
Searches for preclinical investigations into the allosteric modulation of adenosine receptors by this compound or its close structural analogues did not yield specific data. While research exists on benzamide derivatives as allosteric modulators, such as 4-methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455) for the A3 receptor, these compounds are not close structural analogues to the primary compound of interest. Therefore, the potential for this specific class of chlorophenyl methoxy benzamides to act as allosteric modulators at adenosine receptors remains an uninvestigated area based on available literature.
Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (e.g., α7nAChR)
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that plays a critical role in cognitive functions such as memory and attention. nih.govsemanticscholar.org Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor different from the primary agonist binding site, enhancing the receptor's response to its natural ligand, acetylcholine. nih.govacs.org This modulation can amplify neuronal signaling without directly activating the receptor, a mechanism considered a promising therapeutic strategy for cognitive deficits seen in conditions like Alzheimer's disease and schizophrenia. nih.govsemanticscholar.org
While direct studies on this compound as an α7 nAChR PAM are not prominent in the available literature, research on other benzamide derivatives highlights the potential of this chemical scaffold to interact with the receptor. For instance, the compound RO5126946, which incorporates a chloro- and methoxy-substituted benzamide core, has been identified as a type II PAM of the α7 nAChR, demonstrating the capacity of this structural class to produce potentiation effects on the receptor in vitro. nih.govsemanticscholar.org Another related benzamide, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride (PNU-282987), also shows activity at this receptor, further underscoring the relevance of the substituted benzamide motif for α7 nAChR modulation. epa.gov These examples suggest that the specific arrangement of substituents on the benzamide structure is key to its modulatory activity.
Table 1: Examples of Benzamide Analogues and Related Compounds with α7 nAChR Modulatory Activity
| Compound Name | Chemical Structure Snippet | Activity Type | Reference |
|---|---|---|---|
| RO5126946 | (5-chloro...-2-methoxy-benzamide) | Type II PAM | nih.govsemanticscholar.org |
| PNU-282987 | (...4-chlorobenzamide) | Agonist | epa.gov |
Enzyme Inhibition and Modulation Studies
Monoamine Oxidase (MAO) Inhibition Kinetics and Isoform Selectivity (e.g., MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine. nih.gov Selective inhibition of MAO-B is a therapeutic strategy, particularly in Parkinson's disease, as it increases dopamine levels in the brain. nih.govgoogle.com Benzamide derivatives have been explored as potential MAO-B inhibitors. google.com
Studies on various substituted benzamide and related structures reveal that this chemical class can exhibit potent and selective inhibition of MAO-B. For example, a series of novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were evaluated as MAO-B inhibitors, with the most potent compound showing an IC₅₀ value of 0.037 μM. nih.gov Kinetic studies on benzylamine-sulphonamide derivatives, another class of related compounds, have demonstrated non-competitive inhibition of human MAO-B. nih.gov Research on thio/semicarbazide-based benzyloxy derivatives, which share a benzyloxy moiety, identified compounds with competitive MAO-B inhibition and Kᵢ values as low as 0.072 µM. researchgate.net These findings collectively indicate that the benzamide scaffold and related benzyloxy structures can be effectively modified to achieve high selectivity and potency for MAO-B.
Table 2: MAO-B Inhibitory Activity of Selected Benzamide Analogues and Related Compounds
| Compound Class | Example Compound | Inhibition (IC₅₀ or Kᵢ) | Selectivity/Kinetics | Reference |
|---|---|---|---|---|
| Benzofuran carboxamides | C14 | IC₅₀ = 0.037 μM | Selective for MAO-B | nih.gov |
| Benzylamine-sulphonamides | 4i | IC₅₀ = 0.041 µM | Non-competitive | nih.gov |
| Benzyloxy thio/semicarbazides | BT5 | Kᵢ = 0.072 µM | Competitive, Reversible | researchgate.net |
Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition Mechanisms
Both acetylcholinesterase (AChE) and β-secretase (BACE1) are key targets in the development of therapies for Alzheimer's disease. AChE inhibitors prevent the breakdown of acetylcholine, a crucial neurotransmitter for memory, while BACE1 inhibitors aim to reduce the production of amyloid-β peptides, which form plaques in the brain. nih.govnih.govmdpi.com The development of dual-target inhibitors that act on both enzymes is an area of active research.
A series of novel benzamide derivatives have been synthesized and evaluated as potential dual inhibitors of AChE and BACE1. nih.govresearchgate.net In one study, the compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide), designated as JW8, demonstrated potent activity against AChE with an IC₅₀ of 0.056 µM, comparable to the standard drug donepezil. nih.govnih.gov This same compound also inhibited BACE1 with an IC₅₀ value of 9.01 µM. nih.govnih.gov Molecular modeling suggested these benzamide ligands stabilize the AChE enzyme, thereby inhibiting its function. researchgate.net Another study on benzamides linked to an isoquinoline moiety also reported dual inhibitory effects, with the lead compound showing a Kᵢ of 6.47 nM against human AChE and simultaneous BACE1 inhibition. nih.gov
Table 3: Inhibitory Activity of Benzamide Analogues against AChE and BACE1
| Compound Name | Target Enzyme | Inhibitory Concentration | Reference |
|---|---|---|---|
| JW8 | AChE | IC₅₀ = 0.056 µM | nih.govnih.gov |
| BACE1 | IC₅₀ = 9.01 µM | nih.govnih.gov | |
| Compound 2e | AChE | Kᵢ = 6.47 nM | nih.gov |
| BACE1 | Active Inhibitor | nih.gov |
Tyrosinase Inhibition Investigations
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for skin whitening applications. nih.govresearchgate.net
Research into N-(acryloyl)benzamide derivatives has shown that this class of compounds can effectively inhibit mushroom tyrosinase. nih.gov In one study, compounds 1a and 1j exhibited greater inhibition (36.71% and 25.99%, respectively) than the standard inhibitor, kojic acid (21.56%). nih.gov In cellular assays using B16F10 melanoma cells, these compounds also reduced total melanin content more effectively than kojic acid, suggesting their anti-melanogenic effects are due to direct tyrosinase inhibition. nih.gov Docking studies indicated that these benzamide derivatives have a stronger binding affinity for the enzyme's active site compared to kojic acid. nih.gov Further studies on other amide derivatives, such as those incorporating piperazine/piperidine, have also identified potent tyrosinase inhibitors, highlighting the versatility of the amide scaffold in designing such agents. acs.org
Table 4: Tyrosinase Inhibitory Activity of N-(acryloyl)benzamide Analogues
| Compound Name | % Inhibition (Mushroom Tyrosinase) | Melanin Content Reduction (B16F10 cells, 25 µM) | Reference |
|---|---|---|---|
| 1a | 36.71 ± 2.14% | 47.97% | nih.gov |
| 1j | 25.99 ± 2.77% | 61.77% | nih.gov |
| Kojic Acid (Standard) | 21.56 ± 2.93% | 38.98% | nih.gov |
Thymidine Phosphorylase Inhibition Characterization
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in nucleotide metabolism and is also implicated in angiogenesis (the formation of new blood vessels), which is vital for tumor growth and metastasis. nih.gov Therefore, inhibitors of TP are being investigated as potential anti-cancer agents. researchgate.net
While specific studies on this compound as a TP inhibitor are not available, research on other classes of compounds demonstrates various mechanisms of TP inhibition. For example, studies on thymidine esters have identified them as substrate-analogue inhibitors of TP, with some compounds showing five times higher activity than the standard inhibitor 7-deazaxanthine. nih.gov Other research on quinoxaline derivatives has also yielded potent TP inhibitors, with the most active compound having an IC₅₀ value of 3.20 µM. nih.gov These studies often employ kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and molecular docking to understand the interactions between the inhibitor and the enzyme's active site. nih.govnih.gov Although direct data on benzamides is scarce in this context, the general principles of TP inhibition through small molecules are well-established.
Dihydrofolate Reductase (DHFR) Inhibition Assessment
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, purines, and certain amino acids. nih.gov It is a well-established target for cancer chemotherapy. nih.govmdpi.com Inhibitors block the enzyme, leading to a depletion of the building blocks necessary for cell proliferation, which is particularly effective against rapidly dividing cancer cells. nih.gov
The benzamide scaffold has been successfully utilized to develop potent human DHFR (hDHFR) inhibitors. In a study focused on trimethoprim-based benzamide derivatives, a series of eleven compounds (including JW1–JW8) were evaluated. nih.govmdpi.com All tested benzamides were active against hDHFR, with IC₅₀ values ranging from 4.72 to 20.17 µM, demonstrating significantly greater potency than the parent compound, trimethoprim (IC₅₀ = 55.26 µM). nih.govmdpi.comresearchgate.net The derivatives JW2 and JW8 were identified as the most promising candidates. Molecular modeling studies revealed that these compounds interact with key amino acid residues in the DHFR active site, such as Asn-64, Arg-70, and Gly-117, and can stabilize the enzyme structure. nih.govresearchgate.net
Table 5: hDHFR Inhibitory Activity of Benzamide Trimethoprim Analogues
| Compound Name | hDHFR Inhibition (IC₅₀ µM) | Reference |
|---|---|---|
| JW2 | 4.72 | nih.govmdpi.com |
| JW8 | 6.54 | nih.govmdpi.com |
| MB1 | 20.17 | nih.govmdpi.com |
| Trimethoprim (Standard) | 55.26 | nih.govmdpi.com |
Exploration of Other Potential Enzyme Target Engagements
While the primary focus of many studies has been on antiviral activity, the broader N-phenylbenzamide scaffold, to which this compound belongs, has been investigated for its potential to engage various other enzyme and protein targets. These explorations highlight the versatility of this chemical class in drug discovery.
Computational and in vitro studies have identified several potential enzyme targets for various analogues. For instance, a series of novel N-substituted aminobenzamide derivatives were designed and evaluated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing type 2 diabetes. dovepress.com Some of these compounds demonstrated inhibitory activity against DPP-IV in vitro. dovepress.com
In the context of oncology, kinase inhibition is a major area of investigation. Imidazole-based N-phenylbenzamide derivatives have been designed as potential anticancer agents, with computational docking studies suggesting they have a high affinity for Abelson (ABL) tyrosine kinase, a critical enzyme in cancer progression, particularly in chronic myeloid leukemia. nih.gov Furthermore, other N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents targeting histone deacetylases (HDACs). researchgate.net
Another area of investigation involves overcoming multidrug resistance in cancer. The ATP-dependent efflux pump P-glycoprotein (P-gp), while not a metabolic enzyme, is a critical protein target. One study found that an N-phenylbenzamide derivative could reversibly inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapy drugs and reversing the multidrug resistance phenotype in cancer cells. nih.gov
Antiviral Activity Research
Analogues of this compound have demonstrated significant antiviral properties, particularly the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, referred to as IMB-0523. nih.govresearchgate.net Research has focused on its efficacy against Hepatitis B Virus (HBV) and its broader potential against other significant human pathogens.
In vitro studies have established that the N-phenylbenzamide derivative IMB-0523 is a potent inhibitor of HBV replication. Its activity has been demonstrated against both wild-type HBV and drug-resistant strains. Compared to the established anti-HBV drug Lamivudine (3TC), IMB-0523 exhibited significantly higher potency in cell-based assays. nih.govresearchgate.netscispace.com
The half-maximal inhibitory concentration (IC50) of IMB-0523 against wild-type HBV was found to be 1.99 µM, whereas for a lamivudine-resistant HBV strain, the IC50 was 3.30 µM. nih.govresearchgate.netscispace.com In contrast, lamivudine's IC50 against wild-type HBV was 7.37 µM and exceeded 440 µM for the resistant strain, highlighting the potential of IMB-0523 to overcome common clinical resistance mechanisms. nih.govresearchgate.netscispace.com
| Compound | Wild-Type HBV IC₅₀ (µM) | Drug-Resistant HBV IC₅₀ (µM) |
|---|---|---|
| IMB-0523 | 1.99 | 3.30 |
| Lamivudine (3TC) | 7.37 | >440 |
The primary antiviral mechanism of N-phenylbenzamide derivatives, including IMB-0523, is linked to the modulation of the host defense factor Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.govresearchgate.net A3G is a cytidine deaminase that acts as a potent inhibitor of various DNA and RNA viruses, including HIV-1 and HBV. nih.govnih.gov
Studies have shown that treatment with IMB-0523 leads to a concentration-dependent increase in the intracellular levels of A3G protein in HepG2.2.15 cells. nih.govscispace.com This upregulation of A3G is believed to be the core of its anti-HBV effect. nih.govresearchgate.net A3G can inhibit HBV replication through at least two pathways: by inducing G-to-A hypermutations in the viral genome through its deaminase activity and by being packaged into HBV nucleocapsids to inhibit reverse transcription in a deaminase-independent manner. nih.gov By increasing the cellular concentration of this innate antiviral protein, IMB-0523 leverages the host's own defense systems to combat the virus. nih.gov
The mechanism of upregulating the host antiviral factor A3G suggests that N-phenylbenzamide derivatives could possess broad-spectrum antiviral activity. nih.govnih.gov A3G is known to inhibit a wide range of viruses, and compounds that increase its intracellular levels could be effective against multiple viral families. nih.govnih.gov
Indeed, previous reports on the N-phenylbenzamide class of compounds have shown antiviral effects against Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). nih.govresearchgate.netscispace.com For instance, certain analogues were found to inhibit HIV-1, HCV, and EV71, with the proposed mechanism being the stabilization and increase of intracellular A3G levels. nih.govnih.gov Another study on a series of novel N-phenylbenzamide derivatives identified compounds with potent activity against several strains of EV71 in vitro. nih.gov This body of evidence supports the potential of IMB-0523 and related compounds as lead structures for the development of broad-spectrum antiviral drugs. nih.gov
The in vitro antiviral activity of IMB-0523 was further validated in an in vivo animal model. The duck hepatitis B virus (DHBV) model is a widely used and reliable system for the preclinical evaluation of anti-HBV therapeutics due to the similarities in viral replication and pathogenesis to human HBV. nih.govmdpi.com
In DHBV-infected ducks, oral administration of IMB-0523 resulted in a significant, dose-dependent reduction of serum DHBV DNA levels. nih.govnih.gov At a dose of 100 mg/kg, IMB-0523 induced a reduction in viral DNA comparable to that of the positive control drug, lamivudine. nih.gov Specifically, treatment with 100 mg/kg of IMB-0523 significantly inhibited serum DHBV DNA at both 7 and 14 days post-treatment. nih.govnih.gov These findings confirm the potent anti-HBV activity of IMB-0523 in a living organism. nih.govresearchgate.net
| Treatment Group | Significant Inhibition of Serum DHBV DNA |
|---|---|
| IMB-0523 (25 mg/kg) | Day 14 |
| IMB-0523 (50 mg/kg) | Day 14 |
| IMB-0523 (100 mg/kg) | Day 7 and Day 14 |
| Lamivudine (3TC) (50 mg/kg) | Day 7 and Day 14 |
Antineoplastic and Cytotoxic Activity Assessment
In addition to antiviral research, the N-phenylbenzamide scaffold has been explored for its potential as an anticancer agent. Various analogues have been synthesized and evaluated for cytotoxic activity against a range of human cancer cell lines.
A study on imidazole-based N-phenylbenzamide derivatives demonstrated their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Two derivatives, in particular, exhibited promising activity, with IC50 values in the single-digit micromolar range against all three cell lines, as determined by the MTT assay. nih.gov
Another investigation focused on N-(phenylcarbamoyl)benzamide, which showed a higher cytotoxic effect on HeLa cells than the reference drug hydroxyurea. researchgate.net Similarly, a different analogue, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide, was found to inhibit the expression of HPV E6 and E7 oncogenes in cervical cancer cells, leading to cell cycle arrest and reduced proliferation. nih.gov Further studies have reported on derivatives active against colon (HCT-116) and other breast cancer cell lines (T47D, MDA-MB-231). researchgate.netresearchgate.netmdpi.com These findings collectively suggest that the N-phenylbenzamide core structure is a viable scaffold for the development of novel antineoplastic agents. researchgate.net
| Analogue Type | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) |
|---|---|---|---|---|
| Imidazole-based (Compound 4e) | 11.1 | 10.4 | 9.8 | N/A |
| Imidazole-based (Compound 4f) | 7.5 | 9.3 | 8.9 | N/A |
| Guanidine-benzenesulfonyl (Compound 30) | N/A | N/A | N/A | 8.0 |
In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., PC3, HepG2, MCF-7, A549)
The cytotoxic potential of analogues of this compound has been evaluated across a range of human cancer cell lines, demonstrating varied efficacy. For instance, a benzimidazole derivative, identified as se-182, exhibited potent cytotoxic action against lung carcinoma (A549) and liver carcinoma (HepG2) cell lines, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org Its activity was also noted against breast carcinoma (MCF-7) and colorectal carcinoma (DLD-1) cells. jksus.org
Halogenated benzofuran derivatives have also been investigated for their anticancer properties. One such compound, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7), showed its highest cytotoxicity against A549 cells with an IC₅₀ value of 6.3 ± 2.5 μM and moderate activity against HepG2 cells with an IC₅₀ of 11 ± 3.2 μM. mdpi.com Another analogue, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), demonstrated stronger anticancer potential, particularly against HepG2 and A549 cells, with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com Both of these compounds showed greater cytotoxic potential in A549 cells compared to the standard chemotherapeutic agent, cisplatin. mdpi.com
Furthermore, a phosphomolybdate-based hybrid solid demonstrated considerable inhibitory effects against HepG2, A549, and MCF-7 cell lines, with IC₅₀ values of 33.79 μmol L⁻¹, 25.17 μmol L⁻¹, and 32.11 μmol L⁻¹, respectively. rsc.org The anti-proliferative activity of this compound was found to be comparable to methotrexate. rsc.org
Table 1: In vitro Cytotoxicity (IC₅₀) of Selected Analogues This table is interactive. Click on the headers to sort the data.
| Compound/Analogue | Cell Line | IC₅₀ Value |
|---|---|---|
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM |
| Benzofuran derivative (7) | A549 (Lung) | 6.3 ± 2.5 μM |
| Benzofuran derivative (7) | HepG2 (Liver) | 11 ± 3.2 μM |
| Benzofuran derivative (8) | A549 (Lung) | 3.5 ± 0.6 μM |
| Benzofuran derivative (8) | HepG2 (Liver) | 3.8 ± 0.5 μM |
| Phosphomolybdate hybrid (1) | A549 (Lung) | 25.17 μmol L⁻¹ |
| Phosphomolybdate hybrid (1) | HepG2 (Liver) | 33.79 μmol L⁻¹ |
Cellular Mechanistic Studies: Cell Cycle Modulation and Apoptosis Induction
Mechanistic studies reveal that analogues of this compound can exert their anticancer effects by modulating the cell cycle and inducing apoptosis. For example, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (compound P7a), was found to arrest the cell cycle at the G1 phase in the MCF-7 breast cancer cell line. nih.gov This compound also significantly increased the proportion of apoptotic cells, which was linked to the generation of reactive oxygen species (ROS) and increased mitochondria membrane permeabilization. nih.gov Western blot analysis further indicated that the induced apoptosis occurred via the intrinsic pathway, as evidenced by the up-regulation of pro-apoptotic proteins and caspases-7 and -9. nih.gov
Similarly, a phosphomolybdate-based hybrid solid was shown to mediate its anti-proliferative activity by arresting A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. rsc.org Studies on methoxy stilbene analogues also showed an ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway, indicated by an increased Bax/Bcl-xl protein ratio. nih.gov
In colorectal cancer cells, an analogue, 8-methoxyflindersine, induced apoptosis, visualized by nuclear pyknosis and karyorrhexis. mdpi.com This was accompanied by cell cycle dysregulation. mdpi.com The combination of chidamide, another analogue, with doxorubicin was shown to cause G0/G1 cell cycle arrest and enhance apoptosis in multidrug-resistant breast cancer cells. frontiersin.org This effect was mediated by the activation of p53, which in turn up-regulated p21 and pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2, ultimately activating the caspase cascade. frontiersin.org
Tumor Growth Inhibition in Preclinical in vivo Models
The antitumor activity of related compounds has been confirmed in preclinical in vivo models. A novel sulfonamide, E7010, demonstrated a broad spectrum of activity when administered orally in mice with human tumor xenografts. nih.gov It significantly inhibited the growth of various cancers, including three types of lung cancer (63-82% inhibition), three kinds of colon cancer (58-83% inhibition), and two kinds of breast cancer (79-87% inhibition). nih.gov In a mouse model of colon 38 carcinoma, E7010 inhibited tumor growth by 60-99%. nih.gov
Combination therapies involving analogues have also shown synergistic effects in suppressing tumor growth in vivo. In a study on glioblastoma, the combination of minocycline and a STAT3 inhibitor synergistically suppressed tumor growth in nude mice. nih.gov This suggests that concurrently targeting different subpopulations of cancer cells can be an effective therapeutic strategy. nih.gov In a prostate cancer xenograft model, the combination of cisplatin with a HIF-1α siRNA delivered by attenuated Salmonella resulted in the greatest antitumor effect compared to individual treatments, significantly inhibiting tumor expansion. researchgate.net
Anti-inflammatory Research
Modulation of Inflammatory Pathways and Mediators
Analogues of this compound have been investigated for their anti-inflammatory properties, showing potential in modulating key inflammatory pathways. A hydroxyl-sulfonamide analogue, JC-171, was identified as a selective inhibitor of the NLRP3 inflammasome. nih.gov In lipopolysaccharide (LPS)-stimulated mouse macrophages, compounds such as 3-(2,4-dihydroxyphenyl)phthalide (compound 5a) caused strong inhibition of nitric oxide (NO) production. mdpi.com This compound also reduced the expression of the pro-inflammatory cytokines Il1b and Il6 in RAW 264.7 cells. mdpi.com
Another active component, 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), significantly suppressed the production of NO and prostaglandin E2 (PGE₂) in LPS-stimulated BV2 microglia. researchgate.net It also attenuated the expression and secretion of proinflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β. researchgate.net The mechanism for these effects involves the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways. researchgate.net Similarly, a phenylpropanoid compound, HHMP, inhibited LPS-induced NO and PGE₂ production by blocking the phosphorylation of NF-κB and MAPK signaling pathways in RAW 264.7 cells. mdpi.com
Table 2: Modulation of Inflammatory Mediators by Selected Analogues This table is interactive. Use the search bar to filter results.
| Compound/Analogue | Cell Line | Effect | Pathway(s) Implicated |
|---|---|---|---|
| JC-171 | J774A.1 macrophages | Inhibition of IL-1β release | NLRP3 inflammasome |
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | Bv.2, RAW 264.7 | Inhibition of NO production | Not specified |
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | RAW 264.7 | Reduction of Il1b, Il6 expression | Not specified |
| HDMPPA | BV2 microglia | Inhibition of NO, PGE₂, TNF-α, IL-1β | NF-κB, MAPKs, PI3K/Akt |
In vivo Models for Anti-inflammatory Efficacy
The anti-inflammatory effects of these compounds have also been demonstrated in in vivo models. The hydroxyl-sulfonamide analogue JC-171, which inhibits the NLRP3 inflammasome in vitro, showed efficacy in an in vivo model of LPS-challenged mice. nih.gov Furthermore, the phenylpropanoid compound HHMP was shown to suppress LPS-induced NO generation in a zebrafish larvae model, confirming its anti-inflammatory activity in a living organism. mdpi.com These studies provide evidence that the anti-inflammatory effects observed in cellular models can translate to in vivo efficacy.
Antimicrobial and Antifungal Investigations
Several analogues have been synthesized and evaluated for their antimicrobial and antifungal activities. A series of 2"–methoxy–4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2–a]pyridin-3-yl]-6"-aryl nicotinonitrile derivatives were synthesized and showed moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi, when compared to standard drugs like ampicillin and chloramphenicol. researchgate.net
Similarly, newly synthesized 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were tested for antimicrobial and antifungal activity. zsmu.edu.ua Among the tested compounds, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole was identified as the most active, with structure-activity relationship studies indicating that the antimicrobial effect increased with the length of the carbon radical. zsmu.edu.ua Another study on a coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), demonstrated inhibitory zones ranging from 15 to 22 mm against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. jmchemsci.com ATMC also showed strong inhibition against the fungi Aspergillus niger and Candida albicans. jmchemsci.com This antifungal activity is thought to be due to the compound's structural features, which may enable interaction with and disruption of fungal cell components and membrane integrity. jmchemsci.com
Nematocidal Activity Studies against Specific Pathogens
Comprehensive searches of scientific literature and research databases did not yield any specific studies or data regarding the nematocidal activity of this compound or its direct analogues against any specific nematode pathogens. Consequently, no detailed research findings or data tables on this topic can be provided at this time.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 4 Chlorophenyl Methoxy Benzamide Analogues
Systematic Elucidation of Structural Determinants for Biological Activity
The biological activity of 3-[(4-Chlorophenyl)methoxy]benzamide analogues is intricately linked to the specific arrangement and nature of its constituent parts: the benzamide (B126) ring, the central ether linkage, and the substituted phenyl ring. Structure-activity relationship (SAR) studies on related benzyloxy benzamide derivatives have provided valuable insights into the functional role of each of these components.
The benzamide moiety is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with target proteins. The position of the ether linkage on this ring is critical. Studies on benzyloxy benzamide derivatives have demonstrated that the meta-substitution pattern of the benzyloxy group on the benzamide ring is often optimal for biological activity.
The (4-chlorophenyl)methoxy group plays a significant role in modulating the potency and selectivity of these compounds. The chlorine atom at the para-position of the phenyl ring is a key feature. Its electron-withdrawing nature and steric bulk can influence the compound's binding affinity and metabolic stability. Modifications to this part of the molecule, such as altering the substituent or its position on the phenyl ring, can lead to significant changes in biological effect. For instance, in studies of related benzoxazole (B165842) derivatives, the presence and position of substituents on a phenyl ring were found to greatly influence antiproliferative activity. nih.gov
The ether linkage itself provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site of its biological target. The length and nature of this linker are critical for maintaining the correct spatial relationship between the benzamide and the chlorophenyl moieties.
A detailed study on a series of benzyloxy benzamide derivatives as neuroprotective agents revealed that modifications to both the benzyloxy and benzamide portions of the molecule significantly impact their ability to inhibit the PSD95-nNOS protein-protein interaction. researchgate.net This underscores the importance of a systematic exploration of the chemical space around the this compound scaffold.
| Structural Region | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Benzamide Ring | Substitution pattern of the ether linkage | Meta-substitution is often preferred for optimal activity. | |
| Amide group modifications | The primary amide is often crucial for hydrogen bonding interactions. | ||
| Benzyloxy Group (Phenyl Ring) | Position of the substituent (e.g., chloro) | Para-substitution is a common feature in active compounds. | |
| Nature of the substituent (e.g., electron-withdrawing vs. electron-donating) | Electron-withdrawing groups like chlorine can enhance potency and affect metabolic stability. | ||
| Introduction of additional substituents | Can be used to fine-tune electronic properties and explore additional binding interactions. | ||
| Ether Linkage | Alteration of the linker | Modifying the linker length or replacing the oxygen atom can impact conformational flexibility and binding affinity. |
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design strategies, particularly pharmacophore modeling, become indispensable tools. A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.comnih.gov These models are constructed based on the structures of known active compounds.
For this compound analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com The primary amide of the benzamide group would likely be represented as a hydrogen bond donor and acceptor feature. The two phenyl rings would be defined as aromatic and hydrophobic features. The chlorine atom could be represented as a halogen bond donor or a hydrophobic feature.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophoric requirements. nih.gov This approach allows for the discovery of structurally diverse compounds that may have improved properties over the initial lead series. For instance, a study on N-benzyl benzamide derivatives as melanogenesis inhibitors successfully used a 3D pharmacophore model to identify key interaction points and guide the design of more potent compounds. nih.gov
| Pharmacophore Feature | Corresponding Structural Moiety | Putative Role in Binding |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | Benzamide (-CONH2) | Forms key hydrogen bonds with the target protein. |
| Aromatic/Hydrophobic Region 1 | Benzamide Phenyl Ring | Engages in π-π stacking or hydrophobic interactions. |
| Aromatic/Hydrophobic Region 2 | 4-Chlorophenyl Ring | Participates in hydrophobic interactions and potentially halogen bonding. |
| Hydrophobic/Halogen Bond Feature | Chlorine Atom | Contributes to binding affinity through hydrophobic or halogen bonding interactions. |
| Ether Linkage | -O-CH2- | Provides optimal spatial orientation of the aromatic rings. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govderpharmachemica.com By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with activity, QSAR models can be developed to predict the potency of novel, unsynthesized analogues. derpharmachemica.com
For a series of this compound analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorably or unfavorably correlated with biological activity.
A hypothetical QSAR model for this class of compounds might take the following general form:
pIC₅₀ = c₀ + c₁ * (Electrostatic Descriptor) + c₂ * (Steric Descriptor) + c₃ * (Hydrophobic Descriptor) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c₁, c₂, c₃) indicate the relative importance of each descriptor. Such models, once validated, can be powerful tools for prioritizing the synthesis of new analogues with the highest predicted activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity Prediction |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment | Predicts the strength of electrostatic interactions with the target. |
| Steric | Molecular volume, Surface area | Indicates the importance of size and shape for fitting into the binding pocket. |
| Hydrophobic | LogP, Hydrophobic fields | Quantifies the contribution of hydrophobic interactions to binding affinity. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular skeleton. |
| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Rational Design Strategies for Lead Optimization and Selectivity Improvement
Lead optimization is a critical phase in drug discovery where a promising hit compound is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound analogues, several rational design strategies can be employed.
Improving Potency:
Structure-Based Design: If the 3D structure of the target protein is known, docking studies can be used to visualize the binding mode of this compound and identify opportunities for introducing new interactions. For example, unoccupied pockets in the binding site could be targeted with additional functional groups to increase binding affinity.
Bioisosteric Replacement: The chlorine atom on the phenyl ring could be replaced with other bioisosteres, such as a trifluoromethyl group or a cyano group, to modulate electronic properties and potentially improve potency. nih.gov
Improving Selectivity:
Exploiting Subtle Differences in Binding Sites: If the target is part of a family of related proteins, subtle differences in the amino acid composition of their binding sites can be exploited to achieve selectivity. nih.gov For instance, if a related off-target has a smaller binding pocket, introducing a bulkier substituent on the this compound scaffold could sterically hinder its binding to the off-target while maintaining affinity for the intended target.
Conformational Restriction: The flexibility of the ether linkage can be reduced by incorporating it into a ring system. This can lock the molecule into a bioactive conformation that is preferred by the target of interest but not by off-targets, thereby improving selectivity.
A study focused on the rational design of 4-[(methylsulfonyl)amino]benzamides as antiarrhythmic agents demonstrated how systematic chemical modifications based on an understanding of the target can lead to improved pharmacological profiles. derpharmachemica.com Similarly, the optimization of a butyrylcholinesterase inhibitor involved targeted modifications to enhance brain exposure and potency, showcasing the power of rational lead optimization. nih.gov
| Strategy | Objective | Example Modification | Reference |
|---|---|---|---|
| Structure-Based Drug Design | Potency Enhancement | Adding functional groups to fill unoccupied pockets in the binding site. | |
| Bioisosteric Replacement | Potency & Selectivity | Replacing the 4-chloro substituent with a CF3 or CN group. | |
| Conformational Restriction | Selectivity Improvement | Incorporating the ether linkage into a cyclic system. | |
| Modulation of Physicochemical Properties | Improved Pharmacokinetics | Introducing polar groups to increase solubility or modifying lipophilicity to enhance permeability. |
Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl Methoxy Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial for understanding the basis of molecular recognition and for structure-based drug design.
Docking simulations calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential ligands. The simulation also provides the most likely binding pose or orientation of the ligand within the receptor's active site. A comprehensive search of scientific databases did not yield any specific studies reporting the predicted binding affinities or orientations for 3-[(4-Chlorophenyl)methoxy]benzamide against any biological target.
A critical output of molecular docking is the identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the binding site. These details are vital for explaining the mechanism of action and for optimizing ligand structure. However, no published data could be found detailing the key intermolecular interactions or specific binding site residues for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of a ligand and the stability of a ligand-receptor complex. Such analyses can reveal how a molecule adapts its shape upon binding and the stability of its interactions. At present, there are no specific molecular dynamics simulation studies for this compound reported in the accessible scientific literature.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine parameters like the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and molecular electrostatic potential. This information is valuable for understanding a molecule's reactivity, stability, and intermolecular interaction potential. No studies utilizing DFT or other quantum chemical methods to analyze the electronic structure and reactivity of this compound have been identified in the literature.
In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical Context)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models use a molecule's structure to predict its pharmacokinetic properties. These predictions are essential in the early stages of drug development to identify candidates with favorable profiles and potential liabilities.
Computational models can predict key parameters such as human oral absorption, permeability through biological membranes (e.g., Caco-2 cell permeability), and the extent of binding to plasma proteins. These predictions help in assessing the potential for a compound to be orally active and to distribute effectively to its target tissues. A review of available literature and databases found no specific in silico studies reporting on the predicted oral bioavailability or distribution profiles of this compound.
Due to the highly specific nature of the request and the lack of publicly available research data on the computational blood-brain barrier (BBB) permeability prediction for the specific compound "this compound," it is not possible to generate a detailed article with the requested data tables and research findings at this time.
Searches for scholarly articles and computational chemistry data have not yielded specific studies focused on the BBB permeability of this particular molecule. Scientific literature on this compound appears to be limited, and detailed molecular modeling studies concerning its ability to cross the blood-brain barrier are not present in the accessible scientific databases.
Therefore, the generation of a scientifically accurate and evidence-based article, as per the user's strict requirements, cannot be fulfilled without the necessary foundational research data. Any attempt to create such content would involve speculation and would not adhere to the principles of scientific accuracy and reliance on verifiable sources.
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 3 4 Chlorophenyl Methoxy Benzamide and Its Analogues
In vitro Metabolic Stability and Metabolite Identification in Preclinical Systems
The assessment of in vitro metabolic stability is a critical early step in drug discovery, providing an initial estimate of a compound's persistence in the body. This is typically evaluated by incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) and measuring its rate of disappearance over time. umich.edu These systems contain the primary enzymes responsible for drug metabolism. umich.edu A compound with high metabolic stability is more likely to have a longer half-life and greater bioavailability in vivo.
Metabolite identification, often performed concurrently using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for understanding how a compound is transformed in the body. umich.edunih.gov Identifying major metabolites is essential, as they can be active, inactive, or even contribute to toxicity. nih.gov For benzamide (B126) derivatives, common metabolic pathways include hydroxylation, demethylation, and N-dealkylation. nih.gov
Table 1: Illustrative In vitro Metabolic Stability of a Benzamide Analogue in Liver Microsomes This table presents hypothetical data for illustrative purposes, based on typical outcomes for similar compounds, as specific data for 3-[(4-Chlorophenyl)methoxy]benzamide is not available.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | 45 | 15.4 |
| Rat | 62 | 11.2 |
| Dog | 55 | 12.6 |
In vivo Pharmacokinetic Assessment in Relevant Animal Models (e.g., Mice, Rats, Ducks)
In vivo pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. nih.govnih.gov These studies are typically conducted in rodent models like mice and rats, and sometimes in non-rodent species such as dogs or, in specific cases like antiviral research, ducks. nih.govnih.gov
Absorption Characteristics and Plasma Exposure (e.g., AUC, Cmax)
Following administration of a compound, blood samples are collected at various time points to determine key plasma PK parameters. bjmu.edu.cn The maximum plasma concentration (Cmax) and the time to reach it (Tmax) provide insights into the rate and extent of absorption. The Area Under the Curve (AUC) represents the total drug exposure over time. bjmu.edu.cn
For example, the benzamide derivative IMB-0523, when studied in rats, demonstrated a Cmax of 2690.17 ± 574.31 µg/L and an AUC (0-t) of 7535.10 ± 2226.73 µg·h/L, indicating significant systemic exposure. nih.gov Another compound, the isoflavone (B191592) derivative CPEO-43, showed dose-dependent increases in Cmax and AUC in rats. bjmu.edu.cn These parameters are critical for determining if a compound achieves sufficient exposure to be effective. nih.govbjmu.edu.cn
Table 2: Illustrative In vivo Pharmacokinetic Parameters of an Analogue in Rats This table is based on reported data for the benzamide analogue IMB-0523 in rats and serves as an example only. nih.gov
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (µg/L) | 2690.17 ± 574.31 |
| Tmax (h) | 0.75 ± 0.43 |
| AUC(0-t) (µg·h/L) | 7535.10 ± 2226.73 |
Distribution and Tissue Penetration Studies (e.g., Brain Penetration)
Understanding where a compound distributes in the body is key to assessing its potential to reach the target site of action and to identify potential off-target accumulation. For compounds intended to act on the central nervous system (CNS), assessing brain penetration is paramount. nih.gov This is often evaluated by measuring the ratio of the compound's concentration in the brain versus the plasma (brain:plasma ratio). nih.gov
Studies on the benzamide antipsychotic amisulpride, for example, used in vitro models with porcine brain endothelial cells to investigate its ability to cross the blood-brain barrier (BBB). nih.gov The results suggested that its permeation across the BBB was restricted, partly due to active efflux mechanisms. nih.gov For other compounds, high distribution into tissues is indicated by a large apparent volume of distribution (Vd). The benzamide drug clebopride (B1669163) showed a high Vd of 1.6-3.2 L/kg in rats and dogs, suggesting extensive tissue distribution. nih.gov
Elimination Pathways and Half-Life Determination
The elimination half-life (t½) determines how long a drug remains in the body and influences the dosing frequency. It is calculated from the plasma concentration-time curve. nih.gov A longer half-life might be desirable for less frequent dosing. For example, the benzamide clebopride was found to have a longer biological half-life than the related drug metoclopramide (B1676508) in both rats and dogs. nih.gov High clearance values, as were also seen with clebopride, often indicate extensive first-pass metabolism in the liver, which can reduce bioavailability after oral administration. nih.gov
Pharmacodynamic Biomarker Identification and Quantification in Preclinical Models
Pharmacodynamic (PD) biomarkers are measurable indicators that can confirm a drug has reached its target and is producing the desired biological effect. nih.gov They are crucial for establishing a link between drug exposure (pharmacokinetics) and the drug's activity (pharmacodynamics). nih.gov In preclinical models, identifying and quantifying these biomarkers helps in dose selection and provides early proof of concept. nih.govnih.gov
The identification process can involve various technologies, including genomics, proteomics, and targeted biochemical assays. nih.govyoutube.com For example, in the development of anticancer agents, researchers may look for changes in the phosphorylation of target proteins or markers of apoptosis (programmed cell death) in tumor tissues after treatment. nih.govnih.gov In a model of peripheral inflammation, levels of endogenous N-acyl amides in different brain regions were measured as potential biomarkers of the inflammatory response. frontiersin.org
While no specific pharmacodynamic biomarkers have been identified for this compound in the available literature, the general approach would involve identifying its molecular target and then developing assays to measure the downstream effects of modulating that target in relevant preclinical disease models.
Future Directions and Translational Research Perspectives for 3 4 Chlorophenyl Methoxy Benzamide
Development of Advanced Preclinical Models for Disease State Research
To investigate the potential therapeutic applications of 3-[(4-Chlorophenyl)methoxy]benzamide, the development of relevant and robust preclinical models would be a critical first step. The choice of models would be entirely dependent on the initial screening results that would identify a potential biological target or pathway modulated by the compound.
Should the compound show activity in a particular area, for instance, oncology or neurodegenerative disease, the following advanced preclinical models could be considered:
Patient-Derived Xenografts (PDXs): If an anti-cancer activity is hypothesized, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, would offer a more clinically relevant system to evaluate efficacy compared to traditional cell line-derived xenografts.
Genetically Engineered Mouse Models (GEMMs): For diseases with a strong genetic basis, such as certain cancers or neurological disorders, GEMMs that recapitulate human disease mutations would be invaluable for studying the compound's mechanism of action in a more physiologically relevant context.
Organoid Cultures: Three-dimensional organoid cultures derived from patient stem cells could serve as a powerful in vitro platform to assess the compound's efficacy and toxicity on specific cell types and to study disease-specific phenotypes in a dish.
Exploration of Novel Therapeutic Indications and Mechanisms of Action
The benzamide (B126) scaffold is present in a wide range of clinically used drugs with diverse mechanisms of action. Therefore, the exploration of novel therapeutic indications for this compound would likely begin with broad, high-throughput screening assays.
Initial investigations could focus on:
Kinase Profiling: The compound could be screened against a large panel of human kinases to identify any potential inhibitory activity. Many benzamide derivatives are known to be kinase inhibitors.
Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs) and other cell surface receptors could uncover unexpected activities.
Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms to assess the compound's effect on various cellular models of disease could reveal novel therapeutic avenues without a priori knowledge of the molecular target.
A study on other benzamide derivatives identified dual inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1), enzymes implicated in Alzheimer's disease, suggesting a potential, though speculative, area of investigation for novel benzamides. mdpi.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deep understanding of the molecular mechanisms underlying the biological effects of this compound, an integrated multi-omics approach would be essential. This would involve treating relevant cell models or tissues from preclinical models with the compound and analyzing the global changes at different molecular levels.
A potential multi-omics workflow could include:
| Omics Layer | Technique | Potential Insights |
| Genomics | DNA Sequencing | Identification of genetic biomarkers of response or resistance. |
| Transcriptomics | RNA-Sequencing | Understanding changes in gene expression, identifying affected pathways. |
| Proteomics | Mass Spectrometry | Quantifying changes in protein abundance and post-translational modifications. |
| Metabolomics | Mass Spectrometry, NMR | Profiling changes in cellular metabolism. |
By integrating these datasets, researchers could construct a comprehensive picture of the compound's mechanism of action, identify biomarkers for patient stratification, and potentially uncover mechanisms of resistance.
Challenges and Opportunities in the Development of Benzamide-Based Research Compounds
The development of benzamide-based research compounds presents both challenges and opportunities.
Challenges:
Target Specificity: The benzamide scaffold is somewhat promiscuous and can interact with multiple targets. A key challenge is to design derivatives with high selectivity for the desired target to minimize off-target effects.
Physicochemical Properties: Achieving optimal drug-like properties, such as solubility and membrane permeability, can be challenging. For instance, some o-aminobenzamide derivatives have shown poor water solubility, hindering their clinical development. frontiersin.org
Synthesis: While the synthesis of simple benzamides is often straightforward, the creation of more complex, highly substituted derivatives can be challenging and require multi-step synthetic routes. nih.gov
Opportunities:
Scaffold Versatility: The benzamide core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in bioactive compounds. This provides a rich starting point for chemical modifications to optimize activity and selectivity.
Diverse Biological Activities: Benzamide derivatives have been shown to possess a wide range of biological activities, including anti-cancer, anti-emetic, anti-psychotic, and anti-arrhythmic properties. This suggests that new benzamide compounds could be developed for a variety of therapeutic indications.
Established Knowledge Base: The extensive history of benzamide derivatives in medicinal chemistry provides a wealth of knowledge regarding their structure-activity relationships (SAR) and potential liabilities, which can guide the design of new compounds.
Q & A
Q. What are the standard synthetic routes for 3-[(4-Chlorophenyl)methoxy]benzamide?
The synthesis typically involves coupling a substituted benzoyl chloride with an appropriate amine or phenol derivative. For example:
- Step 1 : Prepare the benzoyl chloride intermediate (e.g., 3-methoxybenzoyl chloride).
- Step 2 : React with 4-chlorobenzyl alcohol under nucleophilic substitution conditions using a base like K₂CO₃ in DMF or THF.
- Step 3 : Purify via column chromatography or recrystallization .
Methodological Note: Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to enhance amide bond formation efficiency. Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How can researchers confirm the structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Look for characteristic signals (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.8–7.5 ppm range).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₂ClNO₂, exact mass 261.06 g/mol).
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Q. What preliminary assays are recommended to explore its biological activity?
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity).
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Q. What strategies address low yields in large-scale synthesis?
- Optimize Solvent Systems : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.
- Catalytic Enhancements : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Workflow Adjustments : Implement flow chemistry for better temperature control (e.g., 0°C for exothermic steps) .
Q. How do substituent variations impact biological activity?
- Case Study : Replacing the methoxy group with ethoxy (e.g., 4-ethoxy analogs) increases lipophilicity (logP +0.5), enhancing membrane permeability.
- Chlorine Position : Para-substitution on the phenyl ring (vs. meta) improves target binding affinity by 2–3 fold in related Trypanosoma brucei inhibitors .
Q. How can computational modeling guide SAR studies?
- Docking Simulations : Use AutoDock Vina to predict binding modes with protein targets (e.g., T. brucei enolase). Prioritize compounds with ΔG < −8 kcal/mol.
- QSAR Models : Train on datasets of IC₅₀ values and descriptors (e.g., H-bond acceptors, polar surface area) to predict activity cliffs .
Q. What analytical techniques resolve spectral contradictions (e.g., unexpected NMR peaks)?
- HSQC/HMBC NMR : Assign quaternary carbons and verify connectivity.
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and absence of residual hydroxyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
